
(+)-4-Amino-5-(aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring. This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced to the pyrrolidine ring through an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Methoxy and Sulfamoyl Groups: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate. The sulfamoyl group is introduced through a sulfonation reaction using a sulfonating agent such as chlorosulfonic acid.
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is typically carried out in large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. Key steps include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino, methoxy, or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Scientific Research Applications
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound can bind to receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide can be compared with similar compounds such as:
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-ethylsulfonyl-2-hydroxybenzamide: This compound has an ethylsulfonyl group instead of a sulfamoyl group, which affects its chemical reactivity and biological activity.
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-iodo-2-methoxy-benzamide:
The uniqueness of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93838-91-6 |
|---|---|
Molecular Formula |
C15H24N4O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H24N4O4S/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-14(24(17,21)22)12(16)8-13(11)23-2/h7-8,10H,3-6,9,16H2,1-2H3,(H,18,20)(H2,17,21,22) |
InChI Key |
LPMXVPCRYKKYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


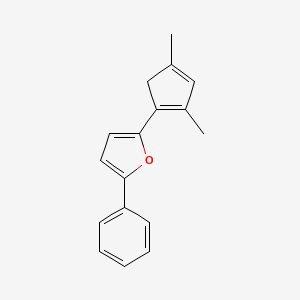
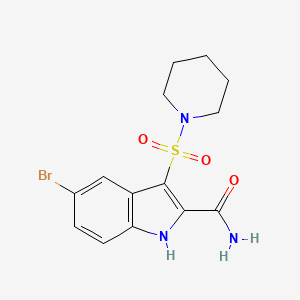

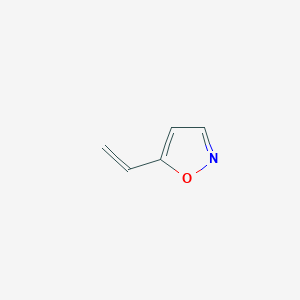
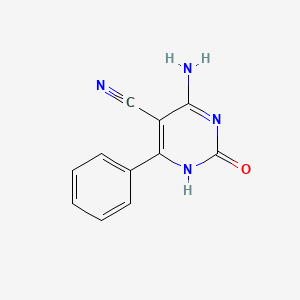
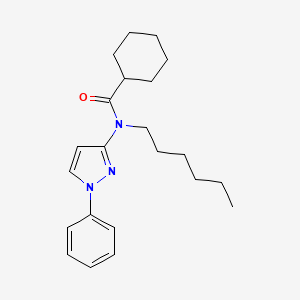
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

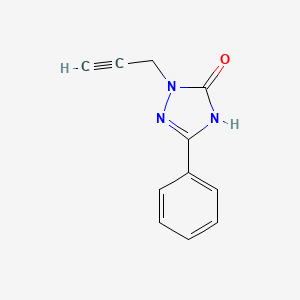
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
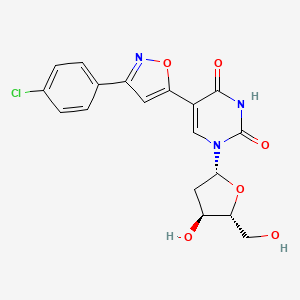
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


